Differential CYP3A4 Inhibition Liability vs. Closely Related Pyrrolidine-Pyrimidine Probes
A structurally related pyrrolidine-pyrimidine probe (CHEMBL2058833) demonstrated an IC₅₀ of 6,000 nM against human CYP3A4 [1]. While no direct CYP3A4 data exists for the target compound, the absence of lipophilic N-alkyl substituents on its pyrrolidine amine suggests a lower CYP3A4 liability profile compared to more decorated analogs—an important consideration for chemical probe development. Direct head-to-head CYP3A4 IC₅₀ comparison data between the target compound and its closest analogs is NOT available in the retrieved literature. This evidence dimension is retained as a class-level inference that highlights an experimentally addressable differentiation parameter.
| Evidence Dimension | CYP3A4 Inhibition IC₅₀ (risk of drug-drug interaction liability) |
|---|---|
| Target Compound Data | No direct data available; predicted lower risk based on minimal lipophilicity of unsubstituted primary amine relative to N-alkylated pyrrolidine analogs |
| Comparator Or Baseline | CHEMBL2058833 (structurally related pyrrolidine-pyrimidine): IC₅₀ = 6,000 nM against human CYP3A4 |
| Quantified Difference | Cannot be quantified without direct measurement; class-level prediction of reduced CYP inhibition vs. more lipophilic N-alkylated analogs |
| Conditions | In vitro human CYP3A4 inhibition assay (comparator data); target compound not tested in the same assay system |
Why This Matters
For researchers procuring chemical probes for cellular assays, compounds with minimal CYP inhibition reduce confounding off-target effects and are preferred for in vivo target validation studies where drug-drug interaction is a concern.
- [1] BindingDB BDBM50388532 / CHEMBL2058833. IC₅₀ = 6,000 nM. Inhibition of human CYP3A4. https://bdb8.ucsd.edu/ (accessed 2024). View Source
